![molecular formula C17H16F3N3O B5501980 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 124444-77-5](/img/structure/B5501980.png)
1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that acts as a serotonin receptor agonist, and it has been used in scientific research for studying the mechanisms of action of serotonin in the brain.
Mechanism of Action
1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are involved in the regulation of mood, anxiety, and cognition. 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine binds to these receptors and activates them to a lesser extent than serotonin, which is the endogenous ligand. This leads to a modulation of the serotonergic system and the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, relaxation, and increased sociability in some users. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations.
Advantages and Limitations for Lab Experiments
1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for use in lab experiments. It is a selective and potent agonist for the 5-HT1A and 5-HT2A receptors, which makes it useful for studying the effects of serotonin on behavior and neurotransmitter release. It is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several limitations, including its potential for inducing adverse effects in animal models and its limited selectivity for other serotonin receptor subtypes.
Future Directions
There are several future directions that could be explored in the study of 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of more selective and potent agonists for the 5-HT1A and 5-HT2A receptors. Another area of interest is the investigation of the effects of 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, the use of 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in combination with other psychoactive compounds could provide insights into the interactions between different neurotransmitter systems in the brain.
Synthesis Methods
1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized from 1-(3-pyridinyl) piperazine and 3-(trifluoromethyl) benzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate and a catalyst such as palladium on carbon. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been used in scientific research to study the mechanisms of action of serotonin in the brain. It has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been used in animal models to study the effects of serotonin on behavior and neurotransmitter release.
properties
IUPAC Name |
pyridin-3-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-1-5-15(11-14)22-7-9-23(10-8-22)16(24)13-3-2-6-21-12-13/h1-6,11-12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIRGEIUXFTVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154384 | |
Record name | Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |
CAS RN |
124444-77-5 | |
Record name | Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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